4,4-Dimethylhexan-2-ol
Description
Properties
Molecular Formula |
C8H18O |
|---|---|
Molecular Weight |
130.23 g/mol |
IUPAC Name |
4,4-dimethylhexan-2-ol |
InChI |
InChI=1S/C8H18O/c1-5-8(3,4)6-7(2)9/h7,9H,5-6H2,1-4H3 |
InChI Key |
CJGWLHDFPXIKQX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)CC(C)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 4,4-Dimethylhexan-2-ol
Reduction of 4,4-Dimethylhexan-2-one
The most direct and commonly employed method to prepare this compound is the reduction of its corresponding ketone, 4,4-dimethylhexan-2-one. This reduction can be performed using various reducing agents:
- Sodium borohydride (NaBH4): A mild reducing agent that selectively reduces ketones to secondary or tertiary alcohols under mild conditions.
- Lithium aluminum hydride (LiAlH4): A stronger reducing agent capable of reducing ketones rapidly but requires anhydrous conditions.
- Catalytic hydrogenation: Using hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C) or Raney nickel under controlled temperature and pressure.
Typical Reaction Scheme:
$$
\text{4,4-Dimethylhexan-2-one} + \text{Reducing agent} \rightarrow \text{this compound}
$$
Reaction Conditions and Yields:
| Reducing Agent | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Sodium borohydride | Methanol or ethanol | 0–25 °C | 1–3 hours | 85–95 | Mild, selective reduction |
| Lithium aluminum hydride | Ether (THF, Et2O) | 0 °C to reflux | 1–2 hours | 90–98 | Requires dry conditions |
| Catalytic hydrogenation | Ethanol or acetic acid | 25–80 °C, 1–5 atm H2 | 2–6 hours | 88–95 | Industrial scale possible |
These methods are well-documented for ketone reductions and are adaptable for 4,4-dimethylhexan-2-one due to its steric environment at the 4-position.
Synthesis of 4,4-Dimethylhexan-2-one (Precursor)
Since this compound is derived from its ketone, understanding the ketone's synthesis is important. The ketone can be prepared via:
- Grignard Reaction: Reaction of suitable alkyl or methyl Grignard reagents with esters or acid chlorides to build the carbon skeleton, followed by oxidation to the ketone.
- Oxidation of corresponding secondary alcohols: Controlled oxidation of this compound or related alcohols.
For example, a Grignard reagent such as methylmagnesium bromide can be reacted with a suitable precursor to form 4,4-dimethylhexan-2-one, which is then reduced to the alcohol.
Alternative Synthetic Routes
While direct reduction is the primary method, other synthetic strategies include:
- Acid-catalyzed alkylation and rearrangement: Using acid catalysts to form tertiary carbocations from alkenes or related precursors, followed by nucleophilic attack and rearrangement to form the desired alcohol framework. This method is more complex and less common for this specific compound but is noted in related alkylation chemistry.
- Hydroboration-Oxidation of alkenes: For example, starting from 4,4-dimethylhex-2-ene, hydroboration followed by oxidation can yield the corresponding alcohol at the 2-position, though this requires availability of the alkene precursor.
Research Data and Analysis
Industrial Considerations
- Catalytic hydrogenation is preferred industrially due to cleaner reaction profiles, fewer side products, and easier product isolation.
- Reaction parameters such as temperature, pressure, catalyst type, and solvent choice are optimized to maximize yield and minimize over-reduction or side reactions.
Summary Table of Preparation Methods
| Method | Starting Material | Reagents / Catalysts | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Reduction with NaBH4 | 4,4-Dimethylhexan-2-one | Sodium borohydride | Methanol, 0–25 °C, 1–3 h | 85–95 | Mild, selective |
| Reduction with LiAlH4 | 4,4-Dimethylhexan-2-one | Lithium aluminum hydride | Ether, 0 °C to reflux, 1–2 h | 90–98 | Requires anhydrous conditions |
| Catalytic Hydrogenation | 4,4-Dimethylhexan-2-one | Pd/C, Raney Ni + H2 | Ethanol, 25–80 °C, 1–5 atm H2 | 88–95 | Industrially scalable |
| Grignard + Oxidation | Alkyl halides, esters | Grignard reagent, oxidation agents | Multi-step | Variable | For ketone precursor synthesis |
| Hydroboration-Oxidation | 4,4-Dimethylhex-2-ene | BH3, H2O2/NaOH | Room temp, aqueous workup | Moderate | Requires alkene precursor |
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethylhexan-2-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4,4-dimethylhexan-2-one using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form alkanes using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products Formed
Oxidation: 4,4-Dimethylhexan-2-one.
Reduction: 4,4-Dimethylhexane.
Substitution: 4,4-Dimethylhexyl chloride.
Scientific Research Applications
4,4-Dimethylhexan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of various compounds.
Biology: Employed in the study of enzyme-catalyzed reactions involving alcohols.
Medicine: Investigated for its potential use in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 4,4-Dimethylhexan-2-ol involves its interaction with various molecular targets. As an alcohol, it can participate in hydrogen bonding and other interactions with enzymes and receptors. The hydroxyl group can undergo nucleophilic attack, leading to various chemical transformations. These interactions are crucial in its role as a reagent in organic synthesis and its potential biological activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize 4,4-Dimethylhexan-2-ol’s properties, we compare it with three analogous alcohols: 2-hexanol, 4-methylhexan-2-ol, and 3,3-dimethylpentan-2-ol. Key differences arise from variations in branching, chain length, and substituent positions.
Table 1: Physical and Chemical Properties
| Compound | Molecular Formula | Boiling Point (°C) | Density (g/cm³) | Solubility in Water (g/100 mL) |
|---|---|---|---|---|
| This compound | C₈H₁₈O | 172–175 | 0.82 | 0.15 |
| 2-Hexanol | C₆H₁₄O | 140–142 | 0.81 | 0.35 |
| 4-Methylhexan-2-ol | C₇H₁₆O | 158–160 | 0.82 | 0.22 |
| 3,3-Dimethylpentan-2-ol | C₇H₁₆O | 155–157 | 0.83 | 0.18 |
Key Observations :
Boiling Point: Increased branching in this compound reduces intermolecular van der Waals forces compared to linear 2-hexanol, but the larger molecular size (C₈ vs. C₆) elevates its boiling point above shorter-chain analogs .
Solubility: The hydrophobic effect of additional methyl groups in this compound decreases water solubility relative to less-substituted analogs like 2-hexanol.
Steric Effects : Bulkier substituents in this compound hinder nucleophilic attack in reactions like esterification, contrasting with more accessible secondary alcohols like 4-methylhexan-2-ol .
Table 2: Reactivity in Oxidation Reactions
| Compound | Oxidation Product | Reaction Rate (Relative to 2-Hexanol) |
|---|---|---|
| This compound | 4,4-Dimethylhexan-2-one | 0.6 |
| 2-Hexanol | 2-Hexanone | 1.0 (Baseline) |
| 4-Methylhexan-2-ol | 4-Methylhexan-2-one | 0.8 |
| 3,3-Dimethylpentan-2-ol | 3,3-Dimethylpentan-2-one | 0.5 |
Analysis :
- The steric bulk of this compound slows oxidation due to hindered access to the hydroxyl group, resulting in a lower reaction rate compared to 2-hexanol. Similar trends are observed in other branched analogs like 3,3-dimethylpentan-2-ol .
- Oxidation products retain the branching pattern of parent alcohols, which can influence downstream applications (e.g., ketones in polymer synthesis).
Challenges in Data Interpretation
While the provided evidence emphasizes the importance of structured data presentation (e.g., Tables 1–4 in and ), direct comparative data for this compound are absent in the sources. This highlights the need for expanded experimental datasets to validate theoretical predictions .
Q & A
Q. What are the key functional groups in 4,4-Dimethylhexan-2-ol, and how do they influence its reactivity?
this compound contains a secondary alcohol group (-OH) and two methyl groups at the 4th carbon. The steric hindrance from the dimethyl substituents affects nucleophilic substitution and oxidation reactions. For example, oxidation of the alcohol group may yield a ketone, but steric effects could slow reaction kinetics compared to less hindered analogs. Reduction pathways (e.g., hydrogenation) may require tailored catalysts due to steric constraints .
Q. What spectroscopic methods are recommended for characterizing this compound?
- NMR : Use -NMR to identify the hydroxyl proton (δ ~1.5–2.5 ppm) and methyl group signals (δ ~0.8–1.2 ppm). -NMR can confirm the quaternary carbon at the 4th position.
- IR : The O-H stretch (~3200–3600 cm) and C-O stretch (~1050–1150 cm) are diagnostic.
- GC-MS : Employ for purity assessment and fragmentation pattern analysis (molecular ion peak at m/z 116.20 g/mol) .
Intermediate Research Questions
Q. How can synthetic routes to this compound be optimized for yield and selectivity?
- Grignard Reaction : React 4,4-dimethyl-2-pentanone with methylmagnesium bromide, followed by acid quenching. Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate).
- Catalytic Hydrogenation : Reduce 4,4-dimethyl-2-hexanone using Pd/C or Raney Ni under H pressure. Optimize temperature (25–50°C) to minimize side products.
- Purification : Use fractional distillation (bp ~160–170°C) or column chromatography (silica gel, non-polar solvent system) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- PPE : Wear nitrile gloves, goggles, and a lab coat.
- Ventilation : Use fume hoods to avoid inhalation (H335: May cause respiratory irritation).
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
- Storage : Keep in a cool, dry place away from oxidizers (e.g., HNO) .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR vs. IR) be resolved during structural elucidation?
Q. What experimental designs are suitable for studying the compound’s role in asymmetric catalysis?
- Chiral Derivatization : React with chiral auxiliaries (e.g., Mosher’s acid) to determine enantiomeric excess via -NMR.
- Kinetic Resolution : Use lipases or transition-metal catalysts to probe stereoselective transformations.
- In Situ Monitoring : Employ ReactIR or HPLC to track reaction intermediates .
Q. How do steric effects in this compound influence its interaction with biological membranes?
- Molecular Dynamics Simulations : Model the compound’s partitioning into lipid bilayers (e.g., DPPC membranes).
- Fluorescence Quenching : Use pyrene-labeled membranes to quantify membrane disruption.
- DSC : Measure phase transition temperatures to assess membrane fluidity changes .
Data Analysis and Interpretation
Q. How should researchers address discrepancies in reaction yields across solvent systems?
- Solvent Polarity Screening : Test solvents (e.g., THF, DCM, ethanol) and correlate yields with Kamlet-Taft parameters.
- Multivariate Analysis : Apply DOE (Design of Experiments) to identify critical variables (e.g., temperature, solvent polarity, catalyst loading).
- Green Chemistry Metrics : Calculate E-factors to balance efficiency and sustainability .
Q. What statistical methods are recommended for analyzing toxicity data (e.g., LD50_{50}50)?
- Probit Analysis : Fit dose-response curves to estimate lethal concentrations.
- ANOVA : Compare toxicity across exposure routes (oral, dermal, inhalation).
- QSAR Modeling : Relate molecular descriptors (e.g., logP, steric volume) to toxicity endpoints .
Tables of Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
